benzyl 1-carbamoylindole-3-carboxylate
Overview
Description
benzyl 1-carbamoylindole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Preparation Methods
The synthesis of benzyl 1-carbamoylindole-3-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
benzyl 1-carbamoylindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
benzyl 1-carbamoylindole-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and metabolism.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
Mechanism of Action
The mechanism of action of benzyl 1-carbamoylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
benzyl 1-carbamoylindole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
benzyl 1-carbamoylindole-3-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c18-17(21)19-10-14(13-8-4-5-9-15(13)19)16(20)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,21) |
InChI Key |
IPMYTKJFQHFHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(C3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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